molecular formula C39H26N2O5 B11099674 2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione

Cat. No.: B11099674
M. Wt: 602.6 g/mol
InChI Key: IUOCEGXTSMACIT-UHFFFAOYSA-N
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Description

2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with a nitrophenyl group and multiple phenyl rings, making it an interesting subject for chemical research and applications.

Preparation Methods

The synthesis of 2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione involves several steps. One common method includes the reaction of 2-nitrobenzaldehyde with tetraphenylcyclopentadienone under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The phenyl rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include hydrogen gas for reduction, and halogens for substitution reactions.

Scientific Research Applications

2-(2-nitrophenyl)-4,5,6,7-tetraphenyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3,8(2H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group plays a crucial role in its bioactivity, potentially interacting with cellular proteins and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest it may induce apoptosis in cancer cells by disrupting cellular processes .

Properties

Molecular Formula

C39H26N2O5

Molecular Weight

602.6 g/mol

IUPAC Name

4-(2-nitrophenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione

InChI

InChI=1S/C39H26N2O5/c42-35-33-34(36(43)40(35)29-23-13-14-24-30(29)41(45)46)39(28-21-11-4-12-22-28)32(26-17-7-2-8-18-26)31(25-15-5-1-6-16-25)38(33,37(39)44)27-19-9-3-10-20-27/h1-24,33-34H

InChI Key

IUOCEGXTSMACIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3(C4C(C2(C3=O)C5=CC=CC=C5)C(=O)N(C4=O)C6=CC=CC=C6[N+](=O)[O-])C7=CC=CC=C7)C8=CC=CC=C8

Origin of Product

United States

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